molecular formula C7H12ClNO3S B13191973 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride

Cat. No.: B13191973
M. Wt: 225.69 g/mol
InChI Key: XVRHUTRRBZKHOB-UHFFFAOYSA-N
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Description

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride is a chemical compound that features a pyrrolidine ring, a sulfonyl chloride group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride typically involves the reaction of pyrrolidine with a suitable sulfonyl chloride precursor. One common method includes the reaction of pyrrolidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

    Addition Reactions: The ketone group can participate in addition reactions with nucleophiles such as Grignard reagents or organolithium compounds, forming tertiary alcohols.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products:

  • Sulfonamide derivatives
  • Sulfonate esters
  • Sulfonothioates
  • Alcohols
  • Tertiary alcohols

Scientific Research Applications

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound and its derivatives can be used as probes or tools in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. The ketone group can also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A structural analog with a lactam ring instead of a sulfonyl chloride group.

    Pyrrolidine-2,5-dione: Another analog with two carbonyl groups in the ring structure.

    Prolinol: A derivative with a hydroxyl group instead of a sulfonyl chloride group.

Uniqueness: 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

1-oxo-1-pyrrolidin-1-ylpropane-2-sulfonyl chloride

InChI

InChI=1S/C7H12ClNO3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3

InChI Key

XVRHUTRRBZKHOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)S(=O)(=O)Cl

Origin of Product

United States

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